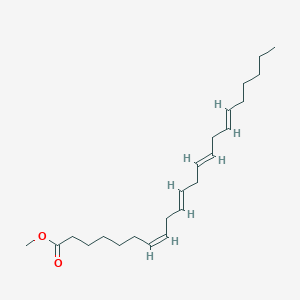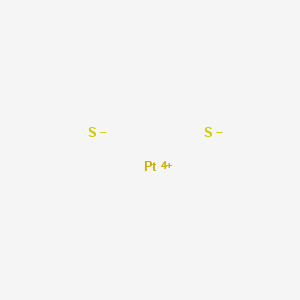
Platinum(IV) sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum(IV) sulfide, also known as platinum disulfide, is an inorganic compound with the chemical formula PtS₂. It is a black, semiconducting solid that is insoluble in all solvents. The compound adopts the cadmium iodide structure, composed of sheets of octahedral platinum and pyramidal sulfide centers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Platinum disulfide can be synthesized through chemical vapor transport using phosphorus as the transport agent. This method involves the reaction of platinum with sulfur at high temperatures to form the desired compound .
Industrial Production Methods
For large-scale synthesis, a thermally assisted conversion method is often used. This involves increasing the vapor pressure of sulfur in a chemical vapor deposition furnace to facilitate the formation of platinum disulfide thin films. This method allows for scalable and controllable production .
Chemical Reactions Analysis
Types of Reactions
Platinum disulfide undergoes various chemical reactions, including:
Oxidation: Platinum disulfide can be oxidized to form platinum oxides.
Reduction: It can be reduced to form elemental platinum and sulfur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide are typically used.
Substitution: Reactions with other chalcogenides like selenium or tellurium under controlled conditions.
Major Products Formed
Oxidation: Platinum oxides.
Reduction: Elemental platinum and sulfur.
Substitution: Platinum selenide or platinum telluride.
Scientific Research Applications
Platinum disulfide has a wide range of applications in scientific research, including:
Nanoelectronics: Due to its high carrier mobility and wide band gap tunability, platinum disulfide is used in the development of nanoelectronic devices.
Optoelectronics: Its strong excitonic effects and ambient stability make it suitable for optoelectronic applications.
Spintronics: The symmetrical metallic and magnetic edge states of platinum disulfide are exploited in spintronic devices.
Mechanism of Action
The mechanism by which platinum disulfide exerts its effects is primarily through its semiconducting properties. The compound’s high carrier mobility and narrow band gap allow it to efficiently conduct electricity and interact with various molecular targets. In gas sensing applications, platinum disulfide’s surface interacts with gas molecules, leading to changes in electrical conductivity that can be measured .
Comparison with Similar Compounds
Similar Compounds
Platinum(2+);sulfide (PtS): A related compound with a different oxidation state of platinum.
Platinum(4+);selenide (PtSe₂): Similar in structure but with selenium instead of sulfur.
Platinum(4+);telluride (PtTe₂): Another related compound with tellurium replacing sulfur.
Uniqueness
Platinum disulfide is unique due to its combination of high carrier mobility, wide band gap tunability, and strong excitonic effects. These properties make it particularly suitable for applications in nanoelectronics, optoelectronics, and gas sensing, distinguishing it from other similar compounds .
Properties
IUPAC Name |
platinum(4+);disulfide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Pt.2S/q+4;2*-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYBXDISNPADCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[S-2].[S-2].[Pt+4] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PtS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
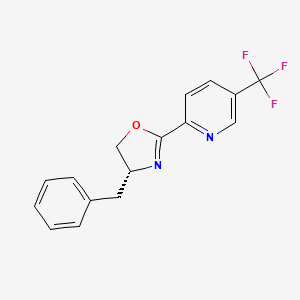
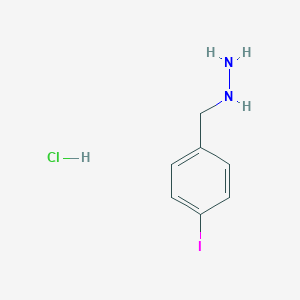
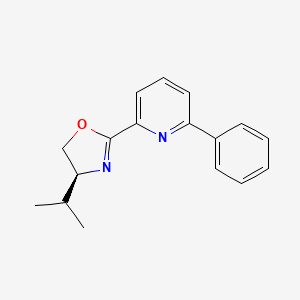
![Methyl 2-(trifluoromethyl)benzo[d]thiazole-6-carboxylate](/img/structure/B8136741.png)
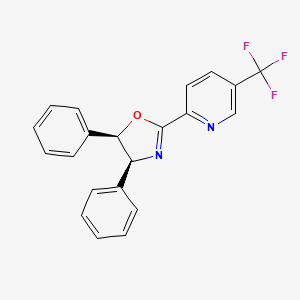

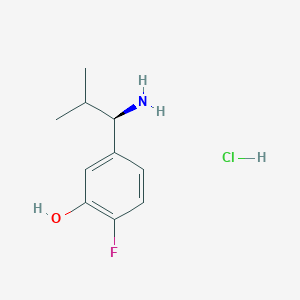
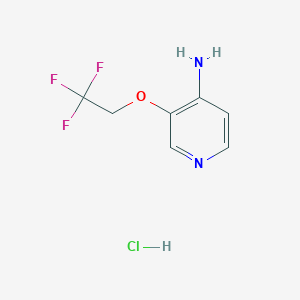
![2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile](/img/structure/B8136789.png)
![1,4-bis[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]anthracene-9,10-dione](/img/structure/B8136796.png)
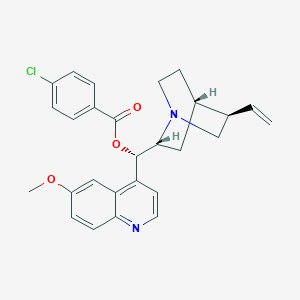
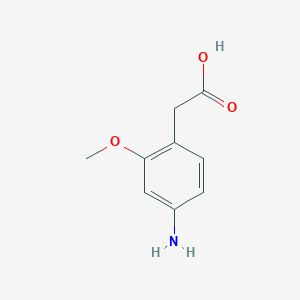
![[(2R)-3,4-diacetyl-5-formyl-2,3,4,5-tetrahydroxy-6-oxoheptyl] acetate;[(4R,6R,7R)-4,5-diacetyl-5,6,7,8-tetrahydroxy-2,3-dioxooctan-4-yl] acetate](/img/structure/B8136811.png)
